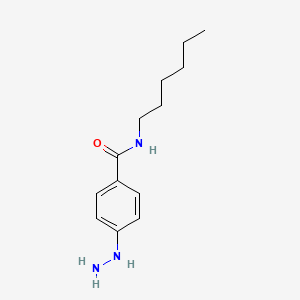
N-Hexyl-4-hydrazinylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Hexyl-4-hydrazinylbenzamide is an organic compound with a unique structure that combines a hexyl chain and a hydrazinyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hexyl-4-hydrazinylbenzamide typically involves the reaction of 4-hydrazinylbenzoic acid with hexylamine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to around 80-100°C for several hours to ensure complete conversion of the reactants to the desired product. The crude product is then purified by recrystallization or column chromatography to obtain pure this compound .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. Additionally, the use of automated purification systems can streamline the production process and reduce the need for manual intervention .
Chemical Reactions Analysis
Types of Reactions
N-Hexyl-4-hydrazinylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Major Products Formed
Oxidation: Azo or azoxy derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted benzamides depending on the electrophile used.
Scientific Research Applications
N-Hexyl-4-hydrazinylbenzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: It is being investigated for its potential use as an antimicrobial agent.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties .
Mechanism of Action
The mechanism of action of N-Hexyl-4-hydrazinylbenzamide involves its interaction with specific molecular targets in biological systems. The hydrazinyl group can form hydrogen bonds with target proteins, leading to inhibition or modulation of their activity. Additionally, the hexyl chain can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This combination of properties makes this compound a promising candidate for drug development .
Comparison with Similar Compounds
Similar Compounds
N-Hexyl-3,4-dihydroxybenzamide: This compound has similar structural features but with hydroxyl groups instead of a hydrazinyl group.
N-Hexyl-4-mercaptobutanamide: This compound contains a mercapto group, which imparts different chemical properties compared to the hydrazinyl group.
Uniqueness
N-Hexyl-4-hydrazinylbenzamide is unique due to the presence of the hydrazinyl group, which provides distinct reactivity and interaction capabilities. This makes it particularly useful in applications where hydrogen bonding and specific molecular interactions are crucial .
Properties
Molecular Formula |
C13H21N3O |
|---|---|
Molecular Weight |
235.33 g/mol |
IUPAC Name |
N-hexyl-4-hydrazinylbenzamide |
InChI |
InChI=1S/C13H21N3O/c1-2-3-4-5-10-15-13(17)11-6-8-12(16-14)9-7-11/h6-9,16H,2-5,10,14H2,1H3,(H,15,17) |
InChI Key |
AIYJKWVIOYKDJX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNC(=O)C1=CC=C(C=C1)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-N-[(2-bromopyridin-4-yl)methyl]propanamide](/img/structure/B14788244.png)
![2-[4-Bromo-6-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)pyridin-2-yl]-4-phenyl-4,5-dihydro-1,3-oxazole](/img/structure/B14788245.png)

![2-amino-N-[(1-benzylpiperidin-3-yl)methyl]-N-ethylpropanamide](/img/structure/B14788273.png)
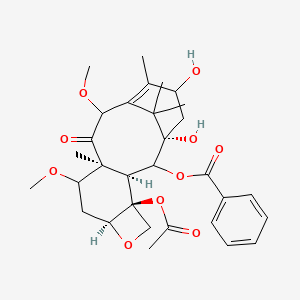

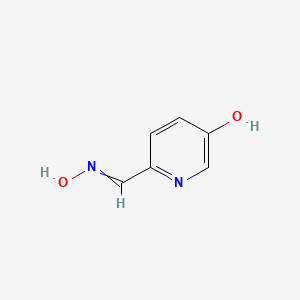

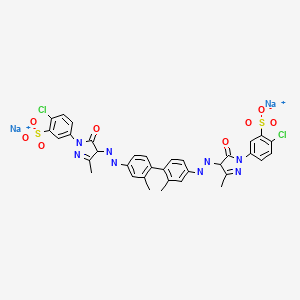
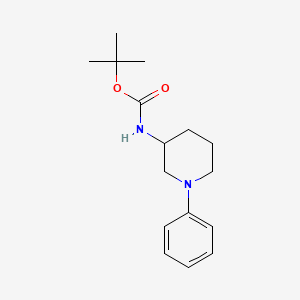

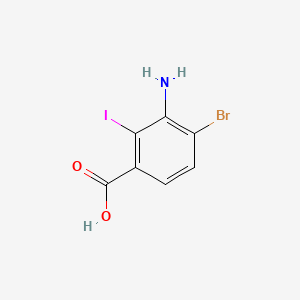
![6,8-dihydroxy-7-[1-(2-hydroxy-3,3,5,5-tetramethyl-4,6-dioxocyclohexen-1-yl)-2-methylpropyl]-2,2,4,4-tetramethyl-5-(2-methylpropanoyl)-9-propan-2-yl-9H-xanthene-1,3-dione](/img/structure/B14788315.png)
![2-[[(8R,10R,14R)-17-[1-[6-[[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-6-methylhept-5-en-2-yl]-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14788325.png)
